molecular formula C11H16N2S B13193844 N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine

Cat. No.: B13193844
M. Wt: 208.33 g/mol
InChI Key: RTEOOOFHYNIPLV-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine is a heterocyclic amine featuring a pyridine ring linked via an ethyl chain to a thiolane (tetrahydrothiophene) moiety with an amine group at the 3-position. This compound combines the electron-rich pyridine group, known for its role in hydrogen bonding and π-π interactions, with the sulfur-containing thiolane ring, which may enhance lipophilicity and metabolic stability. Such structural attributes make it a candidate for pharmaceutical and materials science research, particularly in receptor-targeted therapies or catalysis .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)thiolan-3-amine

InChI

InChI=1S/C11H16N2S/c1-2-6-12-10(3-1)4-7-13-11-5-8-14-9-11/h1-3,6,11,13H,4-5,7-9H2

InChI Key

RTEOOOFHYNIPLV-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiolane derivatives.

Scientific Research Applications

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death .

Comparison with Similar Compounds

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

  • Structural Difference : Replaces the pyridin-2-yl group with a thiophen-2-yl ring.
  • However, the sulfur atom may improve lipophilicity and alter metabolic pathways.
  • Synthesis : Synthesized via similar alkylation routes, but yields may vary due to differences in nucleophilicity between pyridine and thiophene derivatives .

N-(Pyridin-2-YLmethyl)thiolan-3-amine

  • Structural Difference : Substitutes the ethyl linker with a methyl group.
  • Quantum mechanical calculations (DFT) suggest reduced dipole moments compared to the ethyl-linked analog, affecting solubility .

N-[2-(4-Chlorophenyl)ethyl]thiolan-3-amine

  • Structural Difference : Replaces pyridin-2-yl with a 4-chlorophenyl group.
  • Impact: The chlorophenyl group increases lipophilicity (logP ~2.5 vs. This analog may exhibit stronger hydrophobic interactions in biological systems .

Electronic and Physicochemical Properties

  • HOMO-LUMO Gap : Pyridin-2-yl derivatives exhibit narrower gaps (~4.5 eV) compared to thiophen-2-yl analogs (~5.2 eV), as shown by DFT studies, indicating higher reactivity in electron-transfer processes .
  • Solubility : Pyridin-2-yl derivatives show moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO), whereas thiophen-2-yl analogs are less soluble (8 mg/mL) due to reduced polarity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP Solubility (DMSO, mg/mL) HOMO-LUMO Gap (eV)
N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine 210.3 1.8 12 4.5
N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine 213.3 2.1 8 5.2
N-[2-(4-Chlorophenyl)ethyl]thiolan-3-amine 254.8 2.5 5 4.8

Biological Activity

N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine moiety attached to a thiolane ring, which contributes to its unique chemical properties. The presence of these functional groups suggests possible interactions with various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its potential to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic processes.
  • Receptor Interaction : It may bind to receptors, altering their activity and downstream signaling pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.

Case Studies

  • Antimicrobial Assays : A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL.
  • Anticancer Screening : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundPyridine + ThiolaneAntimicrobial, Anticancer30
4-Methyl-6-(thiolan-3-yloxy)pyridin-3-aminePyridine + ThiolaneAntimicrobial25
4-Methyl-3-aminopyridinePyridine onlyModerate Antimicrobial50

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